molecular formula C25H14BrI B8222841 2-Bromo-7-iodo-9,9'-spirobi[fluorene]

2-Bromo-7-iodo-9,9'-spirobi[fluorene]

Cat. No.: B8222841
M. Wt: 521.2 g/mol
InChI Key: OKDQJGCCMJHSQF-UHFFFAOYSA-N
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Description

2-Bromo-7-iodo-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H14BrI It is a derivative of spirobi[fluorene], which is known for its unique spiro structure that imparts significant stability and rigidity to the molecule

Scientific Research Applications

2-Bromo-7-iodo-9,9’-spirobi[fluorene] has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-iodo-9,9’-spirobi[fluorene] typically involves the bromination and iodination of spirobi[fluorene]. One common method involves the use of bromine and iodine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of 2-Bromo-7-iodo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-iodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirobi[fluorene] derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-7-iodo-9,9’-spirobi[fluorene] depends on its specific application. In the context of OLEDs, the compound functions by emitting light when an electric current is applied, due to its high photoluminescence efficiency. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9’-spirobi[fluorene]
  • 2,7-Dibromo-9,9’-spirobi[fluorene]
  • 2-Iodo-9,9’-spirobi[fluorene]
  • 2,7-Diiodo-9,9’-spirobi[fluorene]

Uniqueness

2-Bromo-7-iodo-9,9’-spirobi[fluorene] is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and physical properties. This dual halogenation allows for a wider range of chemical modifications and applications compared to compounds with only one type of halogen .

Properties

IUPAC Name

2'-bromo-7'-iodo-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14BrI/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDQJGCCMJHSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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